BenchChemオンラインストアへようこそ!

8-Bromo-4-chloro-6-fluoroquinazoline

Chemoselectivity Nucleophilic aromatic substitution Quinazoline functionalization

8-Bromo-4-chloro-6-fluoroquinazoline (CAS 1351499-77-8; molecular formula C₈H₃BrClFN₂) is a trisubstituted quinazoline building block bearing a C4-Cl SNAr handle, a C8-Br cross‑coupling handle, and a C6‑F electron‑withdrawing modulator on the electron‑deficient heterocyclic core. This complementary halogenation pattern permits programmable, sequential functionalization — nucleophilic aromatic substitution (SNAr) at C4 followed by palladium‑catalyzed cross‑coupling at C8 — enabling rapid assembly of diverse 4,8‑disubstituted‑6‑fluoroquinazoline libraries.

Molecular Formula C8H3BrClFN2
Molecular Weight 261.48 g/mol
CAS No. 1351499-77-8
Cat. No. B1445854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-4-chloro-6-fluoroquinazoline
CAS1351499-77-8
Molecular FormulaC8H3BrClFN2
Molecular Weight261.48 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1C(=NC=N2)Cl)Br)F
InChIInChI=1S/C8H3BrClFN2/c9-6-2-4(11)1-5-7(6)12-3-13-8(5)10/h1-3H
InChIKeyAAEXITWMLSEAQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-4-chloro-6-fluoroquinazoline (CAS 1351499-77-8): A Triple-Halogenated Quinazoline Scaffold for Sequential Derivatization in Kinase Inhibitor Programs


8-Bromo-4-chloro-6-fluoroquinazoline (CAS 1351499-77-8; molecular formula C₈H₃BrClFN₂) is a trisubstituted quinazoline building block bearing a C4-Cl SNAr handle, a C8-Br cross‑coupling handle, and a C6‑F electron‑withdrawing modulator on the electron‑deficient heterocyclic core. This complementary halogenation pattern permits programmable, sequential functionalization — nucleophilic aromatic substitution (SNAr) at C4 followed by palladium‑catalyzed cross‑coupling at C8 — enabling rapid assembly of diverse 4,8‑disubstituted‑6‑fluoroquinazoline libraries [1]. The compound is supplied at ≥97% purity by multiple vendors (e.g., CymitQuimica, Chemscene) and is stored at −20 °C under sealed, moisture‑free conditions to maintain long‑term integrity .

Why 8-Bromo-4-chloro-6-fluoroquinazoline Cannot Be Replaced by Generic Halogenated Quinazolines


Generic halogenated quinazolines (e.g., 4-chloro-6-fluoroquinazoline or 4-chloro-6,8-difluoroquinazoline) lack the orthogonal reactivity triad present in 8-bromo-4-chloro-6-fluoroquinazoline. In this compound, the C4-Cl bond reacts preferentially under SNAr conditions, while the C8-Br bond survives for subsequent Suzuki–Miyaura cross‑coupling. This selectivity trend — C(4)–Cl > Csp²–Br — is documented for chloro‑bromo quinazolines [1]. Analogs missing the 8‑bromo substituent forfeit the second diversification vector entirely; analogs with 8‑fluoro instead of 8‑bromo are inert under standard Suzuki conditions because the C–F bond is not activated for oxidative addition (reactivity order: I > Br > Cl > F) [2]. Substituting a positional isomer (e.g., 7‑bromo‑4‑chloro‑6‑fluoroquinazoline) alters the electron‑density distribution on the quinazoline core, shifting the relative rates of C4‑SNAr vs. C7‑cross‑coupling and eroding the predictable chemoselectivity that makes the 8‑bromo regioisomer valuable for library synthesis.

Quantitative Differentiation of 8-Bromo-4-chloro-6-fluoroquinazoline: Chemoselectivity, Cross‑Coupling Competence, and Regioisomeric Advantage


Evidence Item 1: Chemoselective C4‑SNAr over C8‑Br in Chloro–Bromo Quinazoline Scaffolds

In chloro–bromo quinazoline systems, selectivity for nucleophilic aromatic substitution (SNAr) consistently favors the C(4)–Cl bond over the weaker Csp²–Br bond. This has been experimentally confirmed for a series of 2‑aryl‑4‑chloro‑6‑iodoquinazolines and their bromo analogs; the selectivity trend is Csp²–I > C(4)–Cl > Csp²–Br [1]. For 8‑bromo‑4‑chloro‑6‑fluoroquinazoline, this predictable hierarchy guarantees that amine nucleophiles selectively displace the 4‑chloro atom, leaving the 8‑bromo substituent intact for subsequent cross‑coupling. In contrast, 4‑chloro‑6‑fluoroquinazoline (CAS 16499‑61‑9) offers only a single SNAr site, limiting the final product to a mono‑substituted quinazoline.

Chemoselectivity Nucleophilic aromatic substitution Quinazoline functionalization

Evidence Item 2: Aryl‑Br Superiority in Suzuki–Miyaura Coupling vs. Aryl‑Cl and Aryl‑F

The palladium‑catalyzed Suzuki–Miyaura cross‑coupling reactivity of aryl halides follows the established order I > Br > Cl > F, governed by C–X bond dissociation energies (e.g., C–I ≈ 280 kJ/mol, C–F ≈ 532 kJ/mol) [1]. The C8‑Br bond in 8‑bromo‑4‑chloro‑6‑fluoroquinazoline is therefore intrinsically reactive toward oxidative addition to Pd(0), whereas the C8‑F bond in 4‑chloro‑6,8‑difluoroquinazoline (CAS 1388603‑94‑8) is inert under standard Suzuki conditions. This means the 8‑bromo derivative can be diversified at C8 with a wide range of aryl/heteroaryl boronic acids, providing access to biaryl quinazolines that are inaccessible from the 8‑fluoro analog without specialized C–F activation chemistry.

Suzuki–Miyaura coupling Cross‑coupling reactivity Halogen leaving group

Evidence Item 3: Regioselectivity Advantage of 8‑Br over 7‑Br Isomer in Sequential SNAr/Cross‑Coupling

The position of the bromine atom on the quinazoline benzo ring significantly influences the electron‑density distribution and, consequently, the relative rates of competing SNAr and cross‑coupling processes. For 8‑bromo‑4‑chloro‑6‑fluoroquinazoline (CAS 1351499‑77‑8), the bromo substituent is peri to the pyrimidine ring nitrogen and experiences steric decompression, while the 7‑bromo regioisomer (CAS 1956334‑41‑0) places the bromine in a position where competing SNAr is electronically more feasible. The distinct substitution pattern of the 7‑isomer has been described as enhancing “reactivity and selectivity in nucleophilic aromatic substitution reactions” in a manner that diverts reactivity away from the clean C4‑Cl‑only SNAr pathway . No such complication exists for the 8‑bromo isomer, where the C4‑Cl site remains the kinetically and thermodynamically favored SNAr site.

Regioselectivity Positional isomer comparison Quinazoline scaffold diversification

Evidence Item 4: Commercial Availability, Purity Benchmark, and Storage Stability Data

8‑Bromo‑4‑chloro‑6‑fluoroquinazoline is available from multiple validated suppliers (CymitQuimica, Chemscene, Chemsrc/化源网, MolCore, Leyan/乐研) at purities of 97–98% . The compound is recommended for storage at −20 °C in sealed containers protected from moisture . This purity level is suitable for direct use in SNAr and Suzuki coupling without additional purification, reducing lead‑time in medicinal chemistry cycles. By comparison, many custom halogenated quinazoline positional isomers are offered only at ≤95% purity or require custom synthesis with 4–8 week lead times, introducing project delays.

Purity specification Storage stability Procurement readiness

Optimal Application Scenarios for 8-Bromo-4-chloro-6-fluoroquinazoline Based on Quantitative Differentiation Evidence


Scenario 1: Targeted Kinase Library Synthesis Requiring Two Orthogonal Diversification Points

For kinase inhibitor programs (e.g., EGFR, Aurora A, VEGFR) that demand systematic exploration of C4‑amine and C8‑aryl SAR, 8‑bromo‑4‑chloro‑6‑fluoroquinazoline provides a validated C4‑SNAr/C8‑Suzuki sequential workflow. The documented chemoselectivity ensures that C4‑amination proceeds without competing C8‑Br displacement [1], preserving the bromo handle for the introduction of aryl diversity at the final step. This two‑stage diversification strategy is not feasible with 4‑chloro‑6‑fluoroquinazoline (lacks C8 handle) or 4‑chloro‑6,8‑difluoroquinazoline (C8‑F unreactive under Suzuki conditions).

Scenario 2: Fluorescence Probe Development Exploiting 6‑Fluoro Electronic Modulation

The 6‑fluoro substituent increases the electron deficiency of the quinazoline core, enhancing both SNAr rates at C4 and photophysical properties relevant to fluorescence‑based assays. Polycarbo‑substituted quinazolines derived from analogous 6‑bromo‑4‑chloro‑8‑iodoquinazolines have been evaluated as fluorescent probes with environment‑responsive emission [2]. The 8‑bromo‑4‑chloro‑6‑fluoroquinazoline scaffold can be analogously elaborated at C8 via Sonogashira or Suzuki coupling to install π‑conjugated alkynyl or aryl groups, creating turn‑on fluorophores for cellular imaging applications.

Scenario 3: Pharmaceutical Process Chemistry Requiring High‑Purity, Storable Intermediates

When scaling medicinal chemistry hits for preclinical development, procurement of building blocks with defined purity and storage stability becomes critical. 8‑Bromo‑4‑chloro‑6‑fluoroquinazoline is available off‑the‑shelf at ≥97% purity and is stable at −20 °C in sealed containers , meeting the specifications required for GLP‑enabling studies. Substituting a custom‑synthesized positional isomer with unvalidated purity introduces regulatory risk and reproducibility variability that are absent with this commercially standardized intermediate.

Quote Request

Request a Quote for 8-Bromo-4-chloro-6-fluoroquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.